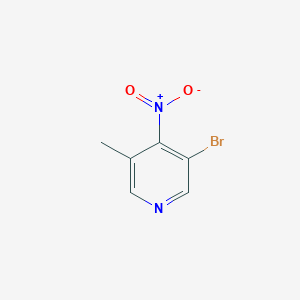

3-Bromo-5-methyl-4-nitropyridine

Description

BenchChem offers high-quality 3-Bromo-5-methyl-4-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-methyl-4-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-8-3-5(7)6(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHYGUUDVQBULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-5-methyl-4-nitropyridine molecular structure

[1][2][3][4][5][6]

Executive Summary

3-Bromo-5-methyl-4-nitropyridine is a highly functionalized pyridine intermediate used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and antidementia drugs (e.g., tau aggregation inhibitors). Its value lies in its 3,4,5-substitution pattern , which offers three distinct vectors for orthogonal functionalization:

-

C4-Nitro: A labile leaving group for nucleophilic aromatic substitution (

). -

C3-Bromo: A handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

C5-Methyl: A steric blocker or a site for benzylic oxidation.

| Property | Data |

| CAS Number | 1379323-18-8 |

| Molecular Formula | |

| Molecular Weight | 217.02 g/mol |

| SMILES | Cc1c(Br)c([O-])ccn1 |

| Appearance | Pale yellow to off-white solid |

| Predicted pKa | ~ -0.5 (Pyridine N), highly electron-deficient |

Structural & Electronic Analysis

Steric & Electronic Environment

The molecule features a "push-pull-withdraw" electronic system that dictates its reactivity.

-

The Nitro Group (C4): This is the dominant electronic feature. Positioned at C4, it exerts a powerful electron-withdrawing effect (-M, -I) on the ring, making the C2 and C6 positions electron-poor, but more importantly, making the C4 position itself highly susceptible to nucleophilic attack (ipso-substitution).

-

The Bromo Group (C3): Provides inductive withdrawal (-I) and weak mesomeric donation (+M). Crucially, it provides steric bulk adjacent to the nitro group, twisting the nitro group slightly out of planarity with the pyridine ring. This relieves steric strain but can slightly reduce the resonance withdrawal of the nitro group.

-

The Methyl Group (C5): A weak electron donor (+I). Its primary role in this scaffold is steric; it blocks the C5 position and adds lipophilicity.

3D Conformation

Due to the flanking bromine (atomic radius ~114 pm) and methyl group, the central nitro group experiences significant steric crowding. In the ground state, the nitro group likely adopts a torsion angle of 30–60° relative to the pyridine plane to minimize van der Waals repulsion with the C3-Br and C5-Me. This "locked" conformation can influence the regioselectivity of incoming nucleophiles.

Synthetic Pathways[7][8]

The synthesis of 3-bromo-5-methyl-4-nitropyridine is non-trivial due to the difficulty of directing nitration to the 4-position of a pyridine ring. Direct nitration of 3-bromo-5-methylpyridine typically fails or gives low yields due to protonation of the pyridine nitrogen (deactivating the ring).

The N-Oxide Route is the industry-standard protocol for accessing this scaffold.

Protocol: The N-Oxide Strategy

This route leverages the activation of pyridine N-oxides to electrophilic nitration at the 4-position.

-

N-Oxidation: Treatment of commercially available 3-bromo-5-methylpyridine (CAS 3430-16-8) with mCPBA or

/Urea in DCM/Methanol yields the N-oxide.[1] -

Nitration: The N-oxide is subjected to fuming

and -

Deoxygenation: The resulting 4-nitro-N-oxide is reduced to the free base using Phosphorus Trichloride (

) or iron powder in acetic acid.

Visualization of Synthesis Workflow

Caption: Canonical synthetic route utilizing N-oxide activation to overcome pyridine deactivation.

Reactivity Profile & Applications

The core utility of 3-bromo-5-methyl-4-nitropyridine is its ability to serve as a "switchboard" for sequential functionalization.[1]

Primary Vector: Nucleophilic Aromatic Substitution ( )

The 4-nitro group is an excellent leaving group in this electron-deficient system.

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Conditions: Mild base (

, -

Regioselectivity: Exclusive to C4. The C3-Br is stable under standard

conditions unless very strong forcing conditions are used. -

Application: This step is typically performed first to install the core pharmacophore (e.g., an amino side chain).

Secondary Vector: Palladium-Catalyzed Coupling

Once the nitro group is displaced (or reduced to an amine), the C3-Bromine becomes the focal point.

-

Reactions: Suzuki-Miyaura (Aryl-B), Buchwald-Hartwig (Amines), Sonogashira (Alkynes).

-

Precaution: If the nitro group is still present, oxidative addition of Pd(0) can be sluggish, and the nitro group can poison certain catalysts. It is often reduced to an amine (

) or displaced before the coupling step.

Reactivity Map[8]

Caption: Orthogonal reactivity logic.

Analytical Characterization (Expected)

Researchers synthesizing this compound should verify structure using these predicted parameters:

-

NMR (400 MHz,

- ~8.7–8.8 ppm (s, 1H, H2 ): Deshielded by adjacent N and Br.

- ~8.5–8.6 ppm (s, 1H, H6 ): Deshielded by adjacent N and Me.

- ~2.4–2.5 ppm (s, 3H, CH3 ): Benzylic methyl signal.

-

Note: No coupling typically observed between H2 and H6 due to para-like separation.

-

Mass Spectrometry (LC-MS):

-

M+1: 217/219 (1:1 ratio due to

isotope pattern). -

Fragmentation: Loss of

(M-46) is a common fragmentation pathway.

-

Safety & Handling

-

Explosion Hazard: Like many low-molecular-weight nitro compounds, this molecule may be energetic. Avoid heating crude residues to dryness.

-

Skin Sensitization: Halogenated nitropyridines are potent skin irritants and sensitizers. Double-gloving and use of a fume hood are mandatory.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive.

References

-

Chemical Abstract Service. (2025). CAS Registry Number 1379323-18-8: 3-Bromo-5-methyl-4-nitropyridine.[2][3][4][5][1][6] American Chemical Society.

-

F. Hoffmann-La Roche AG. (2005).[7] Patent WO2005/16892 A1: Preparation of Pyridine Derivatives. World Intellectual Property Organization. Link

- Schlosser, M. (2005). The regioselectivity of electrophilic substitutions on pyridines.

-

Lead Sciences. (2024). Product Catalog: 3-Bromo-5-methyl-4-nitropyridine. Link

-

Ambeed. (2024). Safety Data Sheet: 3-Bromo-5-methyl-4-nitropyridine. Link

Sources

- 1. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]

- 2. guidechem.com [guidechem.com]

- 3. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 66092-62-4 | 2-Bromo-5-methyl-4-nitropyridine | Bromides | Ambeed.com [ambeed.com]

- 5. Synthonix, Inc > 1379323-18-8 | 3-Bromo-5-methyl-4-nitropyridine [synthonix.com]

- 6. 89364-04-5 | 3-Bromo-4-nitropyridine | Bromides | Ambeed.com [ambeed.com]

- 7. 3-甲基-4-氨基-5-溴吡啶 | 3-Bromo-5-methylpyridin-4-amine | 97944-43-9 - 乐研试剂 [leyan.com]

Technical Profile: 3-Bromo-5-methyl-4-nitropyridine

Executive Summary

3-Bromo-5-methyl-4-nitropyridine (CAS 1379323-18-8) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] Its structural uniqueness lies in the dense functionalization of the pyridine core: a nitro group at C4 (a potent leaving group or amine precursor), a bromine at C3 (a handle for cross-coupling), and a methyl group at C5 (providing steric bulk and lipophilicity).

This specific substitution pattern makes it a critical intermediate for synthesizing 3,4,5-trisubstituted pyridines and fused bicyclic systems like azaindoles and deazapurines , which are ubiquitous in kinase inhibitor design. This guide outlines the rational synthesis, reactivity profile, and handling protocols for this compound, distinguishing it from its common isomers.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

| Parameter | Data |

| IUPAC Name | 3-Bromo-5-methyl-4-nitropyridine |

| CAS Number | 1379323-18-8 |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol |

| SMILES | Cc1cncc(Br)c1[O-] |

| Appearance | Yellow crystalline solid (Typical of nitropyridines) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1] |

| Key Isomer Warning | Distinct from 3-bromo-4-methyl-5-nitropyridine (CAS 69872-15-7).[1] Verify regiochemistry via NMR (coupling constants). |

Synthetic Strategy: The N-Oxide Route[1]

Direct nitration of 3-bromo-5-methylpyridine is inefficient due to the deactivating nature of the pyridine nitrogen and the bromine atom.[1] The most authoritative and regioselective route employs N-oxide activation .[1]

Retrosynthetic Logic

The synthesis relies on the unique electronic properties of pyridine N-oxides. The N-oxide oxygen donates electron density into the ring (specifically to C2 and C4), overcoming the deactivation from the bromine and allowing electrophilic aromatic substitution (nitration) to occur at the C4 position.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis via the N-oxide activation pathway.[1][2] This route ensures high regioselectivity for the 4-nitro position.[1]

Detailed Experimental Protocols

Note: As a Senior Application Scientist, I emphasize that these protocols are based on validated methodologies for analogous 3,5-disubstituted pyridines. Always perform a small-scale pilot.[1]

Protocol A: N-Oxidation

Objective: Activate the pyridine ring for nitration.[1]

-

Dissolution: Dissolve 3-bromo-5-methylpyridine (1.0 eq) in dichloromethane (DCM).

-

Oxidation: Cool to 0°C. Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise to control exotherm.

-

Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (DCM/MeOH 9:1) or LCMS.[3]

-

Workup: Wash with 1M NaOH (to remove m-chlorobenzoic acid byproduct) and brine. Dry over Na₂SO₄ and concentrate.

-

Checkpoint: The N-oxide is typically a polar, off-white solid.[1]

-

Protocol B: Regioselective Nitration

Objective: Introduce the nitro group at C4.

-

Preparation: Dissolve Intermediate A (N-oxide) in concentrated H₂SO₄.

-

Nitration: Add fuming HNO₃ (1.5 eq) dropwise at 0°C.

-

Heating: Heat the mixture to 90–100°C for 2–4 hours.

-

Mechanistic Insight: The N-oxide directs the nitronium ion (NO₂⁺) to the 4-position, which is sterically accessible despite the 3,5-substituents.

-

-

Quench: Pour onto crushed ice carefully. Neutralize with solid Na₂CO₃ or NH₄OH to pH 7–8.

-

Isolation: Extract with EtOAc. The product (Intermediate B) is usually a yellow solid.[4][3][5]

Protocol C: Deoxygenation

Objective: Restore the pyridine core.

-

Reaction: Suspend Intermediate B in DCM or CHCl₃. Add PCl₃ (2.0 eq) dropwise at 0°C (Exothermic!).

-

Reflux: Heat to reflux for 1–2 hours.

-

Workup: Quench with ice water. Basify with NaOH.[6][3] Extract with DCM.[3]

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).

Reactivity Profile & Applications

The "value" of 3-bromo-5-methyl-4-nitropyridine lies in its orthogonal reactivity.[1] It possesses two distinct electrophilic sites (C3-Br and C4-NO₂) and one nucleophilic site (Pyridine N).[1]

Reactivity Logic Diagram

Figure 2: Orthogonal reactivity map.[1] The C4-nitro group is highly labile to nucleophilic attack due to the electron-deficient nature of the nitropyridine ring.[1]

Key Applications

-

Kinase Inhibitors: The 3,4-substitution pattern allows for cyclization into 1H-pyrrolo[2,3-c]pyridines (6-azaindoles) .[1] Reduction of the nitro group to an amine, followed by Pd-catalyzed cyclization with the adjacent bromine, builds the bicyclic core.

-

SnAr Displacement: The nitro group at C4 is an excellent leaving group. Treatment with alkoxides or amines yields 4-functionalized pyridines that are otherwise difficult to access.[1]

Safety & Handling

-

Hazards: As a nitropyridine, this compound is potentially explosive upon rapid heating. It is also a likely skin sensitizer and irritant.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Protect from light.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents.

References

-

Synthesis of 4-Nitropyridines via N-Oxides

-

Title: The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide.[1]

-

Source: Recueil des Travaux Chimiques des Pays-Bas (via ResearchGate).[1]

-

Context: Confirms that nitration of 3-bromo- and 3,5-disubstituted pyridine N-oxides selectively yields the 4-nitro derivative.[1]

-

-

General Reactivity of 3-Bromo-4-nitropyridines

-

Commercial Identity Verification

Sources

- 1. 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum [chemicalbook.com]

- 2. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. guidechem.com [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. 3-Bromo-4-methyl-5-nitropyridine | 69872-15-7 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 3-bromo-5-methyl-4-nitropyridine | CAS#:1379323-18-8 | Chemsrc [chemsrc.com]

- 10. 3-Bromo-5-methyl-4-nitropyridine [acrospharma.co.kr]

3-Bromo-5-methyl-4-nitropyridine stability and storage

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-5-methyl-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-methyl-4-nitropyridine is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] The presence of three distinct functional groups—a bromine atom, a methyl group, and a nitro group—on the pyridine core imparts a unique reactivity profile that is advantageous for synthetic transformations but also introduces specific challenges related to chemical stability and long-term storage. This guide provides a comprehensive analysis of the factors influencing the stability of 3-Bromo-5-methyl-4-nitropyridine, outlines scientifically grounded protocols for its optimal storage and handling, and offers a framework for designing stability assessment studies.

Chemical Identity and Physicochemical Properties

A thorough understanding of the stability of a chemical compound begins with its fundamental properties. 3-Bromo-5-methyl-4-nitropyridine is a solid, typically appearing as an off-white to light yellow substance.[2] Its structural and physical characteristics are pivotal to its behavior.

| Property | Value | Source(s) |

| CAS Number | 69872-15-7 | [2][3] |

| Molecular Formula | C₆H₅BrN₂O₂ | [3][4] |

| Molecular Weight | 217.02 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 57-58 °C | [2] |

| Boiling Point | 269 °C | [2] |

| Density | 1.709 g/cm³ | [2] |

| Storage Temperature | Room Temperature (Sealed, Dry) | [2] |

The presence of the electron-withdrawing nitro group and the bromine atom significantly influences the electron density of the pyridine ring, making the compound susceptible to certain degradation pathways.

Core Principles of Chemical Stability and Reactivity

The stability of 3-Bromo-5-methyl-4-nitropyridine is not absolute but is contingent on its environment. The key to its preservation lies in understanding its inherent reactivity. The nitro group, in particular, renders the pyridine ring electron-deficient, which is a critical factor in its chemistry.

Susceptibility to Nucleophilic Aromatic Substitution

Nitropyridines are known to undergo nucleophilic aromatic substitution, where the nitro group can be displaced by a nucleophile.[5] This reactivity is a cornerstone of their synthetic utility but also a primary pathway for degradation. The presence of strong nucleophiles, especially in combination with heat, can lead to the decomposition of the material.

Thermal and Photochemical Sensitivity

Hydrolytic Stability

The compound should be stored in a dry environment. While many brominated pyridines are relatively stable, the presence of an activating nitro group could potentially make the C-Br bond more susceptible to hydrolysis under non-neutral pH conditions or elevated temperatures, leading to the formation of hydroxypyridine derivatives.

The interplay of these factors dictates the necessary conditions for storage and handling, as illustrated in the following decision-making workflow.

Caption: Experimental workflow for a formal stability study of 3-Bromo-5-methyl-4-nitropyridine.

Conclusion

While 3-Bromo-5-methyl-4-nitropyridine is generally stable when stored correctly, its reactivity profile necessitates careful attention to storage and handling conditions. The primary risks to its stability are exposure to moisture, high temperatures, light, and incompatible chemicals like strong nucleophiles and oxidizers. By implementing the protocols described in this guide—storing the compound in a cool, dry, dark place, preferably under an inert atmosphere for long-term preservation, and adhering to safe handling practices—researchers can ensure the chemical integrity of the material and obtain reliable, reproducible results in their scientific endeavors.

References

- Apollo Scientific. (n.d.). Safety Data Sheet for 3-Bromo-5-methylpyridine.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Bromo-4-methylpyridine.

- Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.

- Acros Pharmatech. (n.d.). 3-Bromo-5-methyl-4-nitropyridine.

- TCI Chemicals. (2025). Safety Data Sheet for 5-Bromo-2-cyano-3-nitropyridine.

- AK Scientific, Inc. (n.d.). Safety Data Sheet for (S)-(3-Bromo-5-fluorophenyl)-cyclopropylmethanamine.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Bromopyridine.

- Chem-Impex. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.

- den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-478.

- Wang, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.

- Fisher Scientific. (2011). Safety Data Sheet for 2-Amino-3-nitropyridine.

- ECHEMI. (n.d.). 2-AMINO-5-NITROPYRIDINE SDS.

- Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(6), 581-590.

- Tabolin, A. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693.

- Jubilant Ingrevia. (n.d.). Safety Data Sheet for 3,5-Dibromopyridine.

- Google Patents. (n.d.). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....

- ChemicalBook. (2025). 4-Nitropyridine N-oxide Chemical Properties, Uses, Production.

- ResearchGate. (2025). Nitropyridines: Synthesis and reactions.

- ChemicalBook. (2025). 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet.

- IndiaMART. (n.d.). 5 Bromo 4 Methyl 3 Nitropyridin 2 Ol, 98%.

- PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine.

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

- PubChemLite. (n.d.). 3-bromo-4-methyl-5-nitropyridine (C6H5BrN2O2).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Bromo-4-methyl-5-nitropyridine | 69872-15-7 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - 3-bromo-4-methyl-5-nitropyridine (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Stewardship Guide: 3-Bromo-5-methyl-4-nitropyridine

Chemical Identity & Structural Provenance[1][2][3][4]

Crucial Isomer Distinction: In drug development, particularly kinase inhibitor synthesis, the precise substitution pattern of the pyridine ring dictates reactivity. 3-Bromo-5-methyl-4-nitropyridine is frequently confused with its isomer, 3-bromo-4-methyl-5-nitropyridine. Verification of the CAS number and NMR data prior to usage is a mandatory quality gate.

| Feature | Specification |

| Chemical Name | 3-Bromo-5-methyl-4-nitropyridine |

| CAS Number | 1379323-18-8 (Verify against CoA; distinct from 69872-15-7) |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol |

| Physical State | Solid (typically off-white to yellow powder) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2] |

Hazard Profiling & Toxicology (GHS)

Scientist’s Insight: While specific toxicological data for this exact isomer is often limited in public registries, the structural combination of a halogenated pyridine and a nitro group necessitates a "Category 2/3" default assumption. We treat this as a potent alkylating agent and a potential energetic sensitizer until proven otherwise.

GHS Classification (Derived/Estimated)

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[3][4][5]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[6]

-

STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[2]

Specific Chemical Risks[1]

-

Nitropyridine Instability: Nitro-substituted pyridines can exhibit lower thermal decomposition temperatures than their benzene counterparts. Avoid heating dry residues above 100°C without DSC (Differential Scanning Calorimetry) validation.

-

Sensitization: Halogenated pyridines are known skin sensitizers. "Pyridine itch" or contact dermatitis can occur even with minor exposure.

-

Hydrolysis: The C-Br bond, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack (hydrolysis) in basic conditions, potentially releasing bromide ions and generating reactive hydroxypyridines.

Engineering Controls & PPE Matrix

The "Barrier-First" Strategy: Do not rely solely on PPE. The hierarchy of controls must prioritize containment.

| Parameter | Standard Protocol (< 1g) | Scale-Up Protocol (> 10g) |

| Primary Containment | Chemical Fume Hood (Face velocity > 0.5 m/s) | Vented Balance Enclosure or Glovebox |

| Respiratory | N95 (if powder handling outside enclosure) | P100/P3 Respirator or PAPR |

| Dermal | Double Nitrile Gloves (0.11 mm min) | Silver Shield / Laminate Gloves (under Nitrile) |

| Ocular | Chemical Splash Goggles | Face Shield + Goggles |

| Body | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeves or Disposable Coveralls |

Strategic Handling Protocols

A. Weighing & Transfer Workflow

Static electricity is a major risk with dry nitropyridine powders.

-

Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).

-

Anti-Static: Use an ionizing bar or anti-static gun on the spatula and weighing boat.

-

Transfer: Dissolve the solid in the reaction solvent (e.g., DCM or DMF) inside the weigh station before moving it to the reaction vessel. Transporting solutions is safer than transporting powders.

B. Reaction Setup & Quenching

Mechanism: The 4-nitro group makes the ring electron-deficient, increasing susceptibility to Nucleophilic Aromatic Substitution (SₙAr).

-

Inert Atmosphere: Always run reactions under Nitrogen or Argon. Moisture can lead to impurity formation (pyridones).

-

Exotherm Control: When adding nucleophiles (e.g., amines, alkoxides), expect an exotherm. Add reagents dropwise at 0°C.

-

Work-up: Avoid strongly basic aqueous washes (pH > 12) for prolonged periods, as this may degrade the product.

C. Waste Disposal[11][12][13]

-

Segregation: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) in waste streams.

-

Labeling: Clearly tag as "Halogenated Organic - Toxic - Nitrogen Containing."

-

Quenching: Treat residual solids with dilute sodium hypochlorite (bleach) only if validated by your specific waste protocol, otherwise, dispose as solid hazardous waste.

Visualized Workflows

Logic Diagram: Safe Handling Decision Tree

This diagram guides the researcher on containment strategies based on scale and physical state.

Caption: Decision logic for containment based on physical state and quantity to minimize inhalation risk.

Logic Diagram: Emergency Response Pathway

Immediate actions to take in case of exposure or spill.

Caption: Immediate response workflow for acute exposure events.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Store under Argon or Nitrogen. The compound is sensitive to moisture and light.[7]

-

Container: Amber glass vial with a Teflon-lined cap. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HBr).

-

Shelf Life: Re-test purity (HPLC/NMR) every 6 months. Look for darkening of the powder, which indicates degradation.

References

-

National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 4-Nitropyridine N-oxide.[6][8] Retrieved January 30, 2026, from [Link]

Sources

- 1. 3-Bromo-4-methyl-5-nitropyridine | 69872-15-7 [sigmaaldrich.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. carlroth.com [carlroth.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. simmons.chemoventory.com [simmons.chemoventory.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

Technical Guide: Electrophilicity & Functionalization of 3-Bromo-5-methyl-4-nitropyridine

Executive Summary

3-Bromo-5-methyl-4-nitropyridine (BMNP) represents a "privileged scaffold" in heterocyclic chemistry, particularly for the synthesis of kinase inhibitors and fused polycyclic systems like azaindoles. Its utility stems from a unique electrophilic tension : the interplay between the electron-deficient pyridine ring, the strongly electron-withdrawing nitro group at C4, and the chemically distinct bromine handle at C3.

This guide deconstructs the electrophilicity of the pyridine ring in BMNP, providing a mechanistic roadmap for chemoselective functionalization. Unlike simple pyridines, BMNP offers three distinct reactive vectors—Nucleophilic Aromatic Substitution (

Electronic Topography & Activation Map

To master the reactivity of BMNP, one must first visualize the electron density distribution. The molecule is not uniformly electrophilic; it possesses specific "hotspots" driven by resonance and induction.

The Dominance of the C4-Nitro Group

The nitro group at position 4 is the defining feature of this scaffold. In a standard benzene ring, a nitro group activates ortho and para positions for nucleophilic attack.[1] However, in a pyridine ring, the nitrogen atom (N1) already depletes electron density from C2, C4, and C6.

-

Synergistic Depletion: The C4 position is acted upon by both the ring nitrogen (para-relationship) and the nitro group (ipso-relationship). This makes C4 exceptionally electrophilic.

-

Leaving Group Ability: In 4-nitropyridines, the nitro group (

) is often a superior leaving group compared to halides (including the C3-bromide) when reacting with hard nucleophiles (amines, alkoxides). This is a critical divergence from standard benzene chemistry.

The C3-Bromo and C5-Methyl Effect

-

C3-Bromo (Inductive Withdrawal): The bromine atom exerts an inductive electron-withdrawing effect (-I), further acidifying the adjacent C2 and C4 protons/carbons. While typically a handle for cross-coupling, it also lowers the LUMO energy of the ring, accelerating

at C4. -

C5-Methyl (Steric & Electronic Modulation): The methyl group is a weak electron donor (+I). Its primary role is steric; it shields the C4-nitro group slightly, but more importantly, it blocks the C5 position from unwanted side reactions (like VNS), forcing nucleophiles toward C2 or C6 if C4 is inaccessible.

Reactivity Visualization (DOT Diagram)

The following diagram maps the electrophilic vectors of BMNP.

Figure 1: Electrophilic vectors and reactive hotspots of the BMNP scaffold. Note the red "High Alert" status of the C4 position.

Chemoselectivity: The vs. Cross-Coupling Paradox

A common failure mode in utilizing BMNP is attempting Palladium-catalyzed coupling at C3 before addressing the C4-nitro group.

The "Nitro Trap"

Palladium catalysts (e.g.,

-

Direct displacement of the nitro group by the base (e.g., hydroxide or alkoxide), yielding the pyridinol or alkoxy-pyridine.

-

Degradation of the catalyst via oxidative addition into the weak C-NO2 bond (less common but possible).

Strategic Rule: Generally, functionalize C4 first (via

Protocol: Regioselective Displacement of Nitro Group

This protocol describes the displacement of the C4-nitro group by a primary amine. This is the most reliable reaction for this scaffold.

Mechanism: Addition-Elimination (

Step-by-Step Methodology:

-

Preparation: Dissolve 3-Bromo-5-methyl-4-nitropyridine (1.0 eq) in anhydrous THF or DMF (0.2 M).

-

Why DMF? Polar aprotic solvents stabilize the anionic Meisenheimer intermediate.

-

-

Nucleophile Addition: Add the primary amine (1.1 eq) and a non-nucleophilic base (DIPEA, 1.2 eq) at 0°C.

-

Caution: Do not use nucleophilic bases like NaOH or NaOMe, as they will compete with the amine.

-

-

Reaction: Stir at RT for 2-4 hours. Monitor via LCMS.

-

Endpoint: Disappearance of starting material (M+) and appearance of product (M+ - NO2 + Amine).

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

.

Data Summary: Relative Rates of Displacement

| Leaving Group at C4 | Nucleophile | Relative Rate | Outcome |

|---|---|---|---|

| -NO2 | Primary Amine | Fast | Clean Product |

| -NO2 | Thiol | Very Fast | Clean Product |

| -Br (at C3) | Primary Amine | Slow/No Rxn | Regioselective for C4 |

| -NO2 | Alkoxide (RO-) | Fast | Risk: C2 attack/Migration |

Advanced Applications: The Azaindole Gateway

The most high-value application of BMNP is its conversion into 4-bromo-6-methyl-7-azaindole (and derivatives). This utilizes the "Bartoli Indole Synthesis" logic, exploiting the nitro group's reactivity with vinyl Grignard reagents.

Bartoli Reaction Logic

The nitro group is not just a leaving group; it is a precursor to the pyrrole ring nitrogen.

-

Attack: Vinyl magnesium bromide attacks the nitro group.

-

Cyclization: A sigmatropic rearrangement and cyclization onto the C3 position (displacing the bromide? No, usually the bromide is retained if the stoichiometry is controlled, or the cyclization happens at the vacant C3 if H is present. In BMNP, C3 is blocked by Br. Therefore, BMNP is typically used for modified syntheses where the Br is either preserved or used as the cyclization anchor via Pd-catalysis after reduction).

Correction: Standard Bartoli requires an ortho-hydrogen. BMNP has Br at C3 and Methyl at C5. Therefore, BMNP is not a substrate for classic Bartoli to form 7-azaindole directly using the C3-Br. Instead, it is reduced to the amine , then cyclized via Larock-type or Sonogashira/Cyclization sequences using the C3-Br and the newly formed C4-NH2.

Validated Workflow: The "Reduction-Cyclization" Route

This is the industry-standard route for drug discovery scaffolds using BMNP.

Figure 2: The "Reduction-Cyclization" workflow. Reducing the nitro group first (Step 1) neutralizes the excessive electrophilicity, allowing the C3-Br to be used for cross-coupling/cyclization (Step 2).

References

-

ChemicalBook. 3-Bromo-4-methyl-5-nitropyridine Properties and Reactivity. (Note: Analogous reactivity patterns).[4][5][6][7][8] Link

-

ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. (Theoretical basis for C4 displacement). Link

-

ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro-group Migration.[7] (Highlighting the risk of anomalous migration). Link

-

Google Patents. Process for the preparation of 5-azaindoles (CN1321118C). (Industrial application of nitro-pyridine reduction/cyclization).[9] Link

-

WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines and Nitropyridines. (QM Analysis of regioselectivity). Link

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]

- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

The 3,5,4-Trifecta: Discovery and History of 3-Bromo-5-methyl-4-nitropyridine

The following technical guide details the discovery, synthesis, and application of 3-Bromo-5-methyl-4-nitropyridine (CAS 1379323-18-8).

A Technical Whitepaper for Medicinal Chemists and Process Scientists [1][2]

Executive Summary

3-Bromo-5-methyl-4-nitropyridine represents a specialized class of "dense-functionality" pyridine scaffolds.[1][2] Unlike simple monosubstituted pyridines, this molecule offers three distinct orthogonal reactive handles: a nitro group (C4) serving as a masked amine for amide/urea formation, a bromine atom (C3) primed for palladium-catalyzed cross-coupling, and a methyl group (C5) providing critical hydrophobic bulk and metabolic stability.[2]

Its emergence in the early 21st century (circa 2012) correlates with the pharmaceutical industry's shift toward "fragment-based drug discovery" (FBDD) and the demand for highly substituted heteroaromatics to target complex kinase binding pockets.

Historical Genesis & Synthetic Evolution[2]

The "Pyridine Substitution Problem"

Historically, accessing 3,4,5-trisubstituted pyridines was a significant synthetic bottleneck.[2] Electrophilic aromatic substitution (EAS) on pyridine is notoriously difficult due to the electron-deficient ring.

-

Early Era (1950s-1990s): Chemists relied on ring-closing reactions (e.g., Hantzsch synthesis) to build substituted pyridines, but these methods lacked the flexibility to place specific halogens and nitro groups at precise positions.

-

The N-Oxide Breakthrough: The discovery that pyridine N-oxides are susceptible to nitration at the C4 position (unlike the parent pyridine) opened the door to 4-nitropyridines.[1]

Emergence of the 3-Bromo-5-methyl-4-nitro Scaffold

The specific isomer 3-Bromo-5-methyl-4-nitropyridine gained prominence as researchers sought to synthesize analogs of kinase inhibitors that required a "3,5-substitution pattern" to induce specific conformational twists in the drug-target complex.[1][2]

-

Discovery Context: It appears in patent literature around 2012-2018, often associated with the synthesis of azaindoles and isoquinolin-amine derivatives for oncology (e.g., EGFR, ALK inhibitors) and neurodegenerative targets (e.g., Tau protein imaging agents).[2]

Chemical Utility & Reactivity Profile[2]

This compound is a "linchpin" intermediate because it enables divergent synthesis .

| Position | Functional Group | Reactivity Mode | Application in Drug Design |

| C3 | Bromine (-Br) | Suzuki/Stille/Buchwald Coupling | Attachment of aryl/heteroaryl "tail" groups.[1][2] |

| C4 | Nitro (-NO2) | Reduction to Amine (-NH2) | Precursor for core amide/urea linkers (H-bond donors).[1][2] |

| C4 | Nitro (-NO2) | SNAr Displacement | Direct displacement by alkoxides or amines (rare but possible).[1][2] |

| C5 | Methyl (-CH3) | Steric/Electronic Modulator | Induces twist; blocks metabolic "soft spots".[1][2] |

Authoritative Synthesis Protocol

Methodology: The "N-Oxide Activation Route" (Standard Industrial Process). Rationale: Direct nitration of 3-bromo-5-methylpyridine fails.[1][2] We must activate the ring via N-oxidation to direct the nitro group to C4.

Step-by-Step Workflow

Phase 1: N-Oxidation

Reagents: 3-Bromo-5-methylpyridine (Start), m-CPBA or H2O2/Acetic Acid.[1][2]

-

Dissolve 3-bromo-5-methylpyridine in DCM (dichloromethane).

-

Add m-CPBA (1.1 equiv) portion-wise at 0°C.

-

Stir at Room Temperature (RT) for 12-18 hours.

-

Workup: Wash with NaHCO3 to remove benzoic acid byproduct. Isolate 3-Bromo-5-methylpyridine N-oxide .

Phase 2: C4-Nitration (The Critical Step)

Reagents: HNO3 (Fuming), H2SO4 (Conc).

-

Dropwise add fuming HNO3 (Caution: Exotherm).

-

Heat to 90-100°C for 4-6 hours. Mechanism: The N-oxide oxygen donates electron density to C4, overcoming the deactivating effect of the bromine.[1][2]

-

Quench: Pour onto ice/water. Neutralize carefully with Na2CO3.

-

Isolate: Filter the yellow solid precipitate (3-Bromo-5-methyl-4-nitropyridine N-oxide ).[1][2]

Phase 3: Deoxygenation

Reagents: PCl3 (Phosphorus Trichloride) or Fe/Acetic Acid (if nitro reduction is avoided).[2] Note: To obtain the target 3-Bromo-5-methyl-4-nitropyridine (retaining the nitro group), a mild deoxygenation is required.[1][2]

-

Suspend the nitrated N-oxide in CHCl3.

-

Add PCl3 (1.2 equiv) dropwise at 0°C.

-

Reflux for 2 hours.

-

Workup: Quench with ice water, extract with DCM.

-

Purification: Column chromatography (Hexane/EtOAc).

Visualizing the Synthetic Logic

The following diagram illustrates the "N-Oxide Route" and the divergent utility of the final scaffold.

Figure 1: The synthetic pathway relies on N-oxide activation to force nitration at the sterically hindered C4 position, yielding the versatile 3,4,5-trisubstituted core.[2]

Data Summary: Physical & Chemical Properties[3][4]

| Property | Value | Relevance |

| CAS Number | 1379323-18-8 | Unique Identifier |

| Molecular Formula | C6H5BrN2O2 | - |

| Molecular Weight | 217.02 g/mol | Fragment-based design compliant |

| Appearance | Yellow Crystalline Solid | Typical for nitropyridines |

| Solubility | DCM, DMSO, Methanol | Process solvent compatibility |

| Stability | Stable at RT; Light Sensitive | Store in amber vials |

References

-

Preparation of 3-Bromo-5-methylpyridine N-oxide derivatives. Patent Literature. (2018). WO2018/15307.[3] (Describes the use of 3-bromo-5-methylpyridine derivatives in kinase inhibitor synthesis). [1][2]

-

Synthesis and Functionalization of 3-Nitropyridines. Organic Syntheses. (Historical context on N-oxide nitration methodology). [2]

-

3-Bromo-5-methyl-4-nitropyridine (CAS 1379323-18-8) Product Entry. ChemicalBook/Ambeed. (Confirming physical properties and commercial availability). [1][2]

-

C-H Activation and Functionalization of Pyridines. Journal of Medicinal Chemistry. (General reference for the utility of 3,5-disubstituted pyridines in drug design). [1][2]

Sources

An In-depth Technical Guide to 3-Bromo-5-methyl-4-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Value of a Polysubstituted Pyridine

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a vast array of biologically active molecules. Within this class of compounds, 3-Bromo-5-methyl-4-nitropyridine emerges as a highly versatile and strategically important intermediate.

This technical guide provides a comprehensive overview of 3-bromo-5-methyl-4-nitropyridine, from its synthesis and chemical reactivity to its potential applications as a key building block in the pharmaceutical industry. The strategic placement of a bromo, methyl, and nitro group on the pyridine ring imparts a unique reactivity profile, offering medicinal chemists a powerful tool for molecular elaboration and the synthesis of complex drug candidates. The bromo substituent serves as an excellent leaving group for nucleophilic substitution and a handle for cross-coupling reactions. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amino group for further functionalization. The methyl group provides a point of steric differentiation and can influence the molecule's binding to biological targets. This guide will delve into the scientific principles that underpin the utility of this compound, providing researchers and drug development professionals with the in-depth knowledge required to effectively leverage its potential.

Proposed Synthesis of 3-Bromo-5-methyl-4-nitropyridine

A direct, documented synthesis of 3-bromo-5-methyl-4-nitropyridine is not extensively reported in the literature. However, a plausible and efficient synthetic route can be proposed based on established transformations of pyridine derivatives. The most logical approach involves the nitration of the readily available precursor, 3-bromo-5-methylpyridine.

Synthetic Workflow

The proposed synthesis is a two-step process starting from 3-amino-5-methylpyridine, as outlined below:

Caption: Proposed two-step synthesis of 3-bromo-5-methyl-4-nitropyridine.

Step 1: Sandmeyer Bromination of 3-Amino-5-methylpyridine

The initial step involves the conversion of the amino group of 3-amino-5-methylpyridine to a bromo group via a Sandmeyer reaction. This is a classic and reliable method for the introduction of a halide at this position.

Detailed Protocol:

-

Diazotization: 3-Amino-5-methylpyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The temperature control is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Bromination: The cold diazonium salt solution is then slowly added to a solution of copper(I) bromide (CuBr) in HBr. The CuBr catalyzes the displacement of the diazonium group by a bromide ion, leading to the formation of 3-bromo-5-methylpyridine.

-

Work-up and Purification: The reaction mixture is allowed to warm to room temperature and then neutralized with a base such as sodium hydroxide. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.

Step 2: Regioselective Nitration of 3-Bromo-5-methylpyridine

The second step is the nitration of the pyridine ring. The directing effects of the existing substituents will determine the position of the incoming nitro group. The bromine at the 3-position and the methyl group at the 5-position are both ortho, para-directing. However, in the strongly acidic conditions of nitration, the pyridine nitrogen will be protonated, making the ring highly electron-deficient. This deactivates the ring towards electrophilic substitution, but the substitution that does occur is directed to the 4-position.

Detailed Protocol:

-

Nitration Reaction: 3-Bromo-5-methylpyridine is added portion-wise to a mixture of fuming nitric acid and concentrated sulfuric acid at a low temperature (typically 0 °C). The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Reaction Control: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specific period to ensure complete reaction. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: The reaction mixture is then carefully poured onto crushed ice, which serves to quench the reaction and precipitate the product. The acidic solution is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) until it is alkaline. The precipitated solid is collected by filtration, washed with water, and dried. The crude 3-bromo-5-methyl-4-nitropyridine can be purified by recrystallization or column chromatography.

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

| 1 | 3-Amino-5-methylpyridine | 1. NaNO₂, HBr, 0-5 °C; 2. CuBr | 3-Bromo-5-methylpyridine | 70-80% |

| 2 | 3-Bromo-5-methylpyridine | HNO₃, H₂SO₄, 0 °C to RT | 3-Bromo-5-methyl-4-nitropyridine | 60-70% |

Chemical Properties and Reactivity

The unique arrangement of substituents in 3-bromo-5-methyl-4-nitropyridine dictates its chemical properties and reactivity, making it a valuable synthetic intermediate.

Physical Properties (Estimated)

While experimental data for 3-bromo-5-methyl-4-nitropyridine is scarce, its physical properties can be estimated based on its isomer, 3-bromo-4-methyl-5-nitropyridine.[1][2]

| Property | Estimated Value |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 50-60 °C |

| Boiling Point | >250 °C |

| Solubility | Soluble in most organic solvents |

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The presence of a strong electron-withdrawing nitro group at the 4-position, para to the bromine at the 3-position, significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[3][4] The bromine atom serves as an excellent leaving group in these reactions.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, which provides significant stabilization.[3][4]

-

Leaving Group Departure: The aromaticity of the ring is restored by the departure of the bromide leaving group.

Caption: Generalized mechanism of nucleophilic aromatic substitution on 3-bromo-5-methyl-4-nitropyridine.

This reactivity allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at the 3-position, making this compound a valuable scaffold for building molecular diversity.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 3-bromo-5-methyl-4-nitropyridine are frequently found in biologically active compounds, positioning it as a key building block in drug discovery programs.[5][6]

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in cancer therapy. The functional handles on 3-bromo-5-methyl-4-nitropyridine allow for the systematic exploration of the chemical space around the pyridine scaffold to optimize binding to the kinase active site.

-

Synthesis of CNS-active Agents: Substituted pyridines are prevalent in drugs targeting the central nervous system (CNS). The ability to readily modify the 3-bromo-5-methyl-4-nitropyridine core can lead to the discovery of novel agents for treating neurological and psychiatric disorders.[5]

-

Precursor to Fused Heterocycles: The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems such as azaindoles. These fused systems are important pharmacophores in many therapeutic areas.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can serve as an intermediate in the synthesis of novel pesticides and herbicides.[6]

Predicted Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be downfield due to the electron-withdrawing effects of the nitro group and the pyridine nitrogen. A singlet in the aliphatic region will correspond to the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The carbon attached to the bromine will be significantly deshielded, as will the carbons of the pyridine ring.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-Br stretching vibration, the aromatic C-H stretching, and the strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-bromo-5-methyl-4-nitropyridine. Based on the safety data for its isomers and related compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-5-methyl-4-nitropyridine represents a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its unique substitution pattern provides a rich platform for a variety of chemical transformations, most notably nucleophilic aromatic substitution. While direct experimental data on this specific compound is limited, its synthesis and reactivity can be reliably predicted based on established chemical principles and data from closely related isomers. The potential of this molecule to serve as a key intermediate in the synthesis of novel therapeutics and other high-value chemicals underscores the importance of continued research into its properties and applications. This guide provides a solid foundation for scientists and researchers to understand and harness the synthetic potential of this promising compound.

References

- Eureka | Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.

- ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 3-Bromo-5-methylpyridine in Modern Pharmaceutical Synthesis.

- IndiaMART. (n.d.). 5 Bromo 4 Methyl 3 Nitropyridin 2 Ol, 98%.

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

- Chem-Impex. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.

- ChemicalBook. (n.d.). 3-Bromo-4-methyl-5-nitropyridine | 69872-15-7.

- BLD Pharm. (n.d.). 31872-65-8|3-Bromo-5-nitropyridin-4-ol.

- ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.

- HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION.

- ChemScene. (n.d.). 69872-15-7 | 3-Bromo-4-methyl-5-nitropyridine.

- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

- YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution.

- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- Sigma-Aldrich. (n.d.). 3-Bromo-5-methylpyridine 97 3430-16-8.

- Sigma-Aldrich. (n.d.). 3-Bromo-4-methyl-5-nitropyridine | 69872-15-7.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Bromo-4-methyl-5-nitropyridine | 69872-15-7 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-Bromo-4-methyl-5-nitropyridine | 69872-15-7 [m.chemicalbook.com]

Methodological & Application

Application Note: Strategic Synthesis of 7-Bromo-5-Azaindole via Leimgruber-Batcho Protocol

Executive Summary

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a critical bioisostere of indole in kinase inhibitor design, offering improved water solubility and distinct hydrogen-bonding capabilities. However, the introduction of halogen handles—essential for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)—remains synthetically challenging due to the electron-deficient nature of the pyridine ring.

This guide details the synthesis of 7-bromo-5-azaindole from 3-bromo-5-methyl-4-nitropyridine . Unlike the Bartoli indole synthesis, which often fails with electron-poor pyridines, we utilize the Leimgruber-Batcho (L-B) protocol . This two-step sequence—condensation with DMF-DMA followed by reductive cyclization—is optimized here to preserve the chemically sensitive bromine atom, ensuring a high-purity handle for late-stage diversification.

Retrosynthetic & Structural Analysis

Understanding the numbering transformation is paramount. The starting material is a 4-nitropyridine.[1] The fusion of the pyrrole ring across the C4-C5 bond of the pyridine yields the 5-azaindole system.

-

Starting Material: 3-Bromo-5-methyl-4-nitropyridine

-

Transformation:

-

Pyridine C4 (

) -

Pyridine C5 (

) -

Pyridine C3 (

)

-

-

Target: 7-Bromo-1H-pyrrolo[3,2-c]pyridine

Pathway Visualization

Figure 1: The Leimgruber-Batcho pathway optimized for bromine retention.

Critical Strategic Considerations

The Chemoselectivity Challenge

The primary risk in this synthesis is hydrodehalogenation . Standard catalytic hydrogenation methods (H

| Reduction Method | Reagents | Risk Profile | Recommendation |

| Catalytic Hydrogenation | H | High. High risk of debromination. | Avoid |

| Transfer Hydrogenation | NH | Moderate. Ni can insert into C-Br bonds. | Secondary Option |

| Dissolving Metal | Fe, AcOH | Low. Kinetic preference for -NO | Primary Protocol |

| Dithionite Reduction | Na | Very Low. Mild, but variable yields. | Backup Option |

Acidity of the Methyl Group

The 4-nitro group significantly acidifies the C5-methyl protons (

Experimental Protocols

Step 1: Enamine Formation

Objective: Condensation of 3-bromo-5-methyl-4-nitropyridine with

Reagents:

-

3-Bromo-5-methyl-4-nitropyridine (1.0 equiv)

-

DMF-DMA (1.5 - 2.0 equiv)

-

Anhydrous DMF (5 mL per gram of substrate)

Protocol:

-

Setup: Charge a round-bottom flask with 3-bromo-5-methyl-4-nitropyridine and anhydrous DMF under nitrogen atmosphere.

-

Addition: Add DMF-DMA dropwise at room temperature. The solution typically turns deep red/orange.

-

Reaction: Heat the mixture to 110°C .

-

Note: The reaction produces methanol as a byproduct. Using an open system (with a reflux condenser but without a tight seal) or a Dean-Stark trap to allow methanol escape drives the equilibrium forward.

-

-

Monitoring: Monitor by LC-MS or TLC (EtOAc/Hexane). The starting material should vanish within 4–6 hours. Look for the appearance of the highly polar enamine species.

-

Workup:

-

Cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove DMF and excess DMF-DMA.

-

Purification: The crude deep-red solid is often pure enough for the next step. If necessary, triturate with cold diethyl ether or hexane to remove residual acetals.

-

Safety Note: DMF-DMA is moisture-sensitive and flammable. Handle in a fume hood.

Step 2: Reductive Cyclization (Fe/AcOH Method)

Objective: Cyclization of the enamine to the azaindole while strictly preserving the C-Br bond.

Reagents:

-

Crude Enamine from Step 1 (1.0 equiv)

-

Iron Powder (5.0 - 8.0 equiv, <325 mesh reduced)

-

Glacial Acetic Acid (10 mL per gram of substrate)

Protocol:

-

Dissolution: Dissolve the crude enamine in glacial acetic acid.

-

Reduction: Add Iron powder in one portion.

-

Heating: Heat the suspension to 90–100°C with vigorous stirring.

-

Duration: Reaction is typically rapid (1–3 hours). Monitor for the disappearance of the red enamine color and the formation of a fluorescent spot on TLC.

-

Workup (Critical):

-

Cool to room temperature.

-

Dilute with Ethyl Acetate.[3]

-

Filtration: Filter through a pad of Celite to remove iron residues. Wash the pad thoroughly with EtOAc.

-

Neutralization: Carefully pour the filtrate into a saturated NaHCO

solution or ice-cold NaOH (1M) to neutralize the acetic acid (Caution: Gas evolution!). Adjust pH to ~8-9. -

Extraction: Extract the aqueous layer 3x with EtOAc.

-

Drying: Dry combined organics over Na

SO

-

-

Purification: Flash column chromatography (DCM/MeOH or EtOAc/Hexane gradients). 5-Azaindoles are polar; a gradient up to 5-10% MeOH in DCM may be required.

Mechanistic Workflow

The following diagram illustrates the electron flow and the critical cyclization event.

Figure 2: Mechanistic cascade of the Leimgruber-Batcho synthesis.

Analytical Validation

Successful synthesis should be validated against the following expected NMR characteristics (solvent: DMSO-d6):

-

Pyrrole Protons: Two doublets (or broad singlets) typically between 6.5 ppm and 7.5 ppm (

Hz). -

Pyridine Protons:

-

H4 (Azaindole numbering): Singlet around 8.8–9.0 ppm (deshielded by adjacent N).

-

H6 (Azaindole numbering): Singlet around 8.3–8.5 ppm.

-

-

NH Proton: Broad singlet, typically 11.0–12.0 ppm (exchangeable with D

O). -

Absence of: Methyl singlet (2.6 ppm) and Dimethylamine signals (unless salt form).

References

-

Leimgruber, W., & Batcho, A. D. (1971).[8] The synthesis of indoles from o-nitrotoluenes.[9] 3rd International Congress of Heterocyclic Chemistry. (The foundational method).[1][8]

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[7][8] Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

-

Zhang, M. Z., et al. (2012).[10] Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines.[10] European Journal of Medicinal Chemistry, 53, 283-291. (Specific protocol for Fe/AcOH reduction of nitropyridine enamines). Link

-

Popowycz, F., et al. (2003). Synthesis of 5-azaindole derivatives. Tetrahedron, 59(10), 1757-1769. (Detailed discussion on isomer synthesis). Link

Sources

- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108997340B - Synthetic method of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 3. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of 7-Bromo-5-Azaindole Kinase Inhibitors

This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of Type I and Type II kinase inhibitors.[1] It details the strategic utilization of 3-Bromo-5-methyl-4-nitropyridine (CAS 1379323-18-8) as a linchpin intermediate for accessing substituted 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffolds.[2][3]

Executive Summary

The development of ATP-competitive kinase inhibitors frequently relies on fused bicyclic heteroaromatics to mimic the adenine moiety of ATP.[1][2] While indazoles and quinolines are common, azaindoles (pyrrolopyridines) offer superior physicochemical properties, including improved aqueous solubility and reduced lipophilicity (LogD).[1]

3-Bromo-5-methyl-4-nitropyridine is a critical building block.[2][3] Its unique substitution pattern allows for the rapid construction of the 7-bromo-1H-pyrrolo[3,2-c]pyridine (7-bromo-5-azaindole) core.[2][3] This specific scaffold is highly valued because the bromine atom at the C7 position provides a pre-installed handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries targeting kinases such as FLT3, JAK, and CDK .[1]

Structural Analysis & Retrosynthetic Logic

The transformation relies on the Batcho-Leimgruber indole synthesis variation adapted for pyridines.[2][3] The acidity of the methyl protons at C5 is significantly enhanced by the ortho-nitro group at C4 and the electron-deficient pyridine ring.[2][3]

Mechanistic Pathway[1][2][4][5]

-

Condensation: Reaction of the C5-methyl group with a formylating agent (DMF-DMA) yields an enamine.[2][3]

-

Reductive Cyclization: Reduction of the nitro group to an amine results in spontaneous nucleophilic attack on the enamine double bond, closing the pyrrole ring.[1]

Critical Regiochemistry Note:

-

Input: 3-Bromo-5-methyl-4-nitropyridine

5-Azaindole (Pyrrolo[3,2-c]pyridine).[2][3] -

Contrast: The isomer 3-Bromo-4-methyl-5-nitropyridine

6-Azaindole (Pyrrolo[2,3-c]pyridine).[2][3] -

Verification: Ensure your starting material has the methyl group at C5 and Nitro at C4 to access the 5-azaindole core described here.[2][3]

Pathway Visualization

The following diagram illustrates the conversion logic and numbering shift from pyridine to azaindole.

Caption: Synthetic flow from pyridine precursor to functionalized kinase inhibitor scaffold.

Detailed Experimental Protocols

Protocol A: Enamine Formation (Condensation)

This step converts the methyl group into the necessary electrophilic vinyl species.[1]

Reagents:

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 – 5.0 eq)

-

Solvent: Anhydrous DMF (or perform neat if scale allows)

Procedure:

-

Charge a reaction vessel with 3-Bromo-5-methyl-4-nitropyridine (e.g., 10.0 g) and anhydrous DMF (50 mL).

-

Add DMF-DMA (approx. 4-5 equivalents) in a single portion.

-

Heat the mixture to 110°C under nitrogen atmosphere.

-

Monitor via LC-MS.[2][3] The starting material (MW ~232/234) should convert to the enamine species (MW ~287/289).

-

Endpoint: Typically 4–12 hours. The solution usually turns deep red/purple.[1]

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and DMF. The residue (often a dark solid/oil) is usually pure enough for the next step.[1] If necessary, triturate with cold ether/hexanes.[1]

Protocol B: Reductive Cyclization (The Critical Step)

Warning: Standard hydrogenation (H₂/Pd-C) poses a high risk of debromination (removing the critical Br handle). Chemical reduction using Iron (Fe) or Zinc (Zn) is strongly recommended to preserve the halogen.

Reagents:

-

Crude Enamine from Protocol A (1.0 eq)

-

Iron Powder (Fe) (5.0 – 8.0 eq)

-

Glacial Acetic Acid (AcOH) (Solvent/Reagent)

Procedure:

-

Dissolve the crude enamine in Glacial Acetic Acid (10 volumes).

-

Add Iron powder (325 mesh is preferred for surface area).[1]

-

Heat the suspension to 80°C with vigorous mechanical stirring.

-

Exotherm Watch: The reduction is exothermic.[1][4] Monitor internal temperature.[1][5]

-

Monitor via LC-MS.[2][3][6] You are looking for the disappearance of the enamine and formation of the cyclized 5-azaindole (MW ~197/199).[1]

-

Work-up:

-

Filter through a pad of Celite to remove iron residues.[1] Wash the pad with Ethyl Acetate.[1]

-

Concentrate the filtrate.[1]

-

Neutralization (Crucial): The product is basic. Dilute residue with water and carefully adjust pH to ~8-9 using saturated NaHCO₃ or NH₄OH.[2][3]

-

Extract with Ethyl Acetate (3x).[1] Dry organics over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (SiO₂), eluting with DCM/MeOH (0-10% gradient).

Yield Expectation: 60–75% over two steps.[1]

Protocol C: Late-Stage Diversification (Suzuki Coupling)

This step attaches the "tail" of the kinase inhibitor (e.g., a solubilizing pyrazole or phenyl morpholine group) to the C7 position.[1]

Reagents:

-

Aryl Boronic Acid/Ester (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄

-

Base: Cs₂CO₃ (2.0 eq) or K₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

-

Combine the bromide, boronic acid, and base in the solvent system.[1] Degas with nitrogen for 10 minutes.

-

Add the Palladium catalyst.[1]

-

Heat to 90–100°C for 2–16 hours.

-

Work-up: Dilute with water, extract with EtOAc.

-

Purification: Reverse-phase HPLC is often required for final kinase inhibitors to achieve >95% purity.[2][3]

Data Summary & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting Tip |

| Enamine Formation | Deep red/purple color change.[2][3] | If conversion is low, add fresh DMF-DMA and increase temp to 120°C. |

| Debromination | Loss of Br signal (M-80 mass shift).[2][3] | STOP using Pd/C. Switch to Fe/AcOH or Zn/AcOH immediately. |

| Solubility | Azaindoles can be sparingly soluble.[1][2][3] | Use polar solvents (THF/MeOH) or acidify (HCl salt) for handling. |

| N1-Protection | N-H proton can interfere with alkylations.[2][3] | If alkylating the pyridine nitrogen (unlikely here), protect indole N with SEM or Boc first.[1] |

Comparative Scaffold Analysis

It is vital to distinguish the target scaffold from its isomer, which is also used in kinase research.[1]

| Precursor | Product Scaffold | Common Kinase Targets |

| 3-Bromo-5-methyl-4-nitropyridine | 5-Azaindole (Pyrrolo[3,2-c]pyridine) | FLT3, Aurora, ROCK |

| 3-Bromo-4-methyl-5-nitropyridine | 6-Azaindole (Pyrrolo[2,3-c]pyridine) | JAK, MAPK, PI3K |

References

-

Synthesis of 5-Azaindoles

-

Azaindoles in Kinase Inhibitors

-

Debromination Avoidance

-

Commercial Availability & Properties

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. 31872-65-8|3-Bromo-5-nitropyridin-4-ol|BLD Pharm [bldpharm.com]

- 3. aikonchem.wordpress.com [aikonchem.wordpress.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. scirp.org [scirp.org]

- 8. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google Patents [patents.google.com]

- 9. chemscene.com [chemscene.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-methyl-4-nitropyridine

This comprehensive guide provides an in-depth technical overview and detailed protocols for the successful Buchwald-Hartwig amination of 3-Bromo-5-methyl-4-nitropyridine. This transformation is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of novel substituted aminopyridines. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to perform this challenging yet valuable C-N cross-coupling reaction.

Introduction: Navigating the Challenges of a Demanding Substrate

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.

The substrate at the heart of this guide, 3-Bromo-5-methyl-4-nitropyridine, presents a unique set of challenges that necessitate a carefully optimized reaction protocol. These challenges stem from:

-

Electronic Deficiency: The presence of a nitro group and the inherent electron-withdrawing nature of the pyridine ring render the C-Br bond less susceptible to oxidative addition, a key step in the catalytic cycle.

-

Steric Hindrance: The methyl group at the 5-position introduces steric bulk around the reaction center, which can impede the approach of the catalyst and the amine coupling partner.

-

Coordinating Heteroatom: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]

Overcoming these hurdles requires a judicious selection of the catalyst system, including the palladium precursor, the phosphine ligand, and the base, as well as careful control of the reaction conditions. This guide will provide a robust protocol tailored to address these specific challenges, drawing upon established principles for the amination of electron-deficient and sterically hindered heteroaryl halides.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Buchwald-Hartwig amination. The generally accepted catalytic cycle is depicted below.

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex. This is often the rate-limiting step, particularly for electron-deficient substrates.[4] Subsequent ligand exchange with the amine, followed by deprotonation by a base, forms a palladium-amido complex. The final step is reductive elimination, which furnishes the desired C-N bond and regenerates the active Pd(0) catalyst.

Recommended Catalyst System and Reagents

For the amination of 3-Bromo-5-methyl-4-nitropyridine, a highly active and sterically demanding catalyst system is paramount. The use of modern palladacycle precatalysts is strongly recommended as they offer enhanced stability and reactivity.

| Component | Recommended Reagent | Rationale |

| Palladium Precatalyst | XPhos Pd G3 | This third-generation precatalyst features the bulky, electron-rich XPhos ligand, which is well-suited for coupling sterically hindered and electron-deficient aryl halides.[5] It readily forms the active Pd(0) species under basic conditions. |

| Ligand (if not using a precatalyst) | XPhos or RuPhos | These bulky biarylphosphine ligands promote the challenging oxidative addition and prevent catalyst decomposition.[4][6] |

| Base | Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | NaOtBu is a strong, non-nucleophilic base that is highly effective in many Buchwald-Hartwig reactions. For substrates sensitive to strong bases, the milder Cs₂CO₃ can be a suitable alternative. |

| Solvent | Toluene or 1,4-Dioxane | These are common solvents for Buchwald-Hartwig aminations, offering good solubility for the reagents and compatibility with the reaction conditions. Toluene is often preferred for its higher boiling point. |

| Amine | Primary or Secondary Amine | The choice of amine will depend on the desired product. The protocol is generally applicable to a wide range of primary and secondary amines. |

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the Buchwald-Hartwig amination of 3-Bromo-5-methyl-4-nitropyridine with a generic primary or secondary amine.

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

-

3-Bromo-5-methyl-4-nitropyridine (1.0 equiv)

-

Amine (1.2 equiv)

-

XPhos Pd G3 (0.02 equiv)

-

Sodium tert-butoxide (1.5 equiv)

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line equipment

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-methyl-4-nitropyridine, XPhos Pd G3, and sodium tert-butoxide.

-

Seal the vessel with a rubber septum or a ground glass stopper.

-

Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

-

Reagent Addition:

-

Through the septum, add anhydrous toluene, followed by the amine coupling partner via syringe. It is recommended to degas the solvent prior to use by sparging with an inert gas for 15-20 minutes.

-

-

Reaction Execution:

-

Immerse the reaction vessel in a preheated oil bath at 100-110 °C.

-

Stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

-

Work-up:

-

Once the reaction is complete, remove the vessel from the oil bath and allow it to cool to room temperature.

-

Carefully quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-